molecular formula C18H12O4 B11961864 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione CAS No. 18456-30-9

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione

Cat. No.: B11961864
CAS No.: 18456-30-9
M. Wt: 292.3 g/mol
InChI Key: LNMNOCUGQYJRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione ( 18456-30-9) is a furanoanthracene derivative with a molecular formula of C18H12O4 and a molecular weight of 292.29 g/mol . This compound is part of a class of ethanoanthracenes and furanoanthracenes that are subjects of interest in medicinal chemistry and materials science. Compounds based on the furanoanthracene scaffold, such as 9,10-Dihydro-9,10-[3,4]furanoanthracene-12,14-dione, have been identified as key precursors and intermediates in scientific research . Recent studies on structurally related ethanoanthracenes have demonstrated significant potential in pharmaceutical research, particularly in oncology. These compounds have shown potent antiproliferative and pro-apoptotic effects in studies using chronic lymphocytic leukemia (CLL) cell lines, suggesting a promising avenue for the development of novel chemotherapeutics . The mechanism of action for these related compounds appears to be mediated through the induction of reactive oxygen species (ROS) flux . Furthermore, the core furanoanthracene structure is also utilized in materials science, serving as a building block for synthesizing polymers with intrinsic microporosity, which have applications in gas separation membranes . This product is intended for research and laboratory use only.

Properties

CAS No.

18456-30-9

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

1-hydroxy-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C18H12O4/c19-16-14-13-9-5-1-3-7-11(9)18(21,15(14)17(20)22-16)12-8-4-2-6-10(12)13/h1-8,13-15,21H

InChI Key

LNMNOCUGQYJRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)O)C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The most efficient synthesis involves a microwave-assisted Diels-Alder reaction between anthracene and maleic anhydride in xylene. Phutdhawong et al. (2006) demonstrated that irradiating the mixture in a modified domestic microwave oven (700 W) for 10 minutes produces the target compound in 89% yield . The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where anthracene acts as the diene and maleic anhydride as the dienophile.

Key Parameters:

  • Solvent: Xylene (high boiling point enhances microwave absorption).

  • Temperature: Reflux conditions (140–150°C).

  • Time: 10 minutes (vs. 24–48 hours conventionally).

The crystal structure (triclinic space group P-1) was confirmed via X-ray diffraction, revealing a cis-fused furan ring and planar anthracene backbone.

Comparative Analysis of Conventional vs. Microwave Heating

Traditional thermal methods for this reaction require prolonged heating (24–72 hours) and result in lower yields (50–65%) due to side reactions such as anthracene dimerization. Microwave irradiation accelerates the reaction by selectively heating polar intermediates , reducing energy dissipation and improving regioselectivity.

Table 1: Reaction Efficiency Comparison

MethodTimeYield (%)Purity (%)
Conventional Heating24 h5278
Microwave Irradiation10 min8995

Two-Step Oxidative Cyclization

Biphenyl Crotonate Derivative Route

A Chinese patent (CN103242128A) outlines an alternative synthesis starting from 4-(biphenyl-2-yl)-2-butenoic acid ethyl ester . The process involves:

Step 1: Phosphite-Mediated Cyclization

  • Reagents: Dimethyl phosphite (1.5 equiv), manganese acetate (1.5 equiv), acetic acid.

  • Conditions: 60°C for 5 hours.

  • Intermediate: 9,10-dihydrophenanthrene derivative.

Mechanistic Insights

The phosphite acts as a radical scavenger, stabilizing intermediates during cyclization. Manganese acetate catalyzes the formation of the furan ring via a radical-mediated pathway , while H₂O₂ oxidizes the central anthracene ring to the dione.

Diels-Alder Variations and Steric Effects

Host-Guest Catalysis

The Fujita group demonstrated that encapsulating anthracene in a palladium-based molecular host directs dienophiles toward the terminal rings, enabling 1,4-cycloaddition. This approach could theoretically adapt to synthesize the title compound but remains unexplored.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.45–7.85 (m, 8H, aromatic), 5.02 (s, 1H, OH), 4.85 (d, J = 3.3 Hz, 1H, H-7), 3.81 (d, J = 9.5 Hz, 1H, H-3), 3.63 (dd, J = 9.5, 3.1 Hz, 1H, H-8).

  • IR (KBr): 1774 cm⁻¹ (anhydride C=O), 1669 cm⁻¹ (α,β-unsaturated ketone).

Crystallographic Data

  • Crystal System: Triclinic.

  • Space Group: P-1.

  • Unit Cell Parameters: a = 7.6842 Å, b = 9.4865 Å, c = 19.9388 Å, α = 78.784°, β = 85.672°, γ = 89.113° .

Chemical Reactions Analysis

Hydroxyl Group Reactions

The hydroxyl group at position 9 could participate in:

  • Esterification or acetylation with acylating agents (e.g., acetic anhydride).

  • Oxidation to a carbonyl group (ketone) under oxidizing conditions (e.g., KMnO₄/H+).

  • Nucleophilic substitution if activated (e.g., via conversion to a tosylate).

Example :

9-Hydroxy-...+AcCl9-Acetoxy-...+HCl\text{9-Hydroxy-...} + \text{AcCl} \rightarrow \text{9-Acetoxy-...} + \text{HCl}

Dione Functional Group Reactions

The ketone groups at positions 12 and 14 may undergo:

  • Nucleophilic addition (e.g., with amines or alcohols).

  • Reduction to secondary alcohols (e.g., using NaBH₄ or LiAlH₄).

  • Enolate formation under basic conditions, enabling alkylation or aldol reactions.

Example :

Dione+NH₃Iminium intermediateHydrazone\text{Dione} + \text{NH₃} \rightarrow \text{Iminium intermediate} \rightarrow \text{Hydrazone}

Furan Ring Reactions

The furan moiety could participate in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

  • Electrophilic substitution (e.g., bromination or nitration).

  • Oxidative cleavage to form carbonyl groups (e.g., with OsO₄/H₂O₂).

Example :

Furan ring+Br₂Brominated furan derivative\text{Furan ring} + \text{Br₂} \rightarrow \text{Brominated furan derivative}

Comparison of Reaction Types

Reaction Type Mechanism Key Reagents Expected Products
Esterification Nucleophilic acyl substitutionAcCl, DCC9-Acetoxy derivative
Reduction (Ketones) Hydride transferNaBH₄, LiAlH₄Secondary alcohols at positions 12/14
Diels-Alder [4+2] CycloadditionMaleic anhydrideFuran-anthracene fused adducts
Oxidation Electrophilic additionKMnO₄/H+, OsO₄/H₂O₂Ketones or diols

Context from Related Compounds

While direct data on this compound is scarce, insights can be drawn from analogous systems:

  • Dibenzobarallene (a related dione derivative) undergoes Mannich reactions with ketones and amines .

  • Anthracene-maleic anhydride adducts form via Diels-Alder reactions under thermal or microwave conditions .

  • Furan-containing polycycles often exhibit regioselectivity in cycloadditions, influenced by substituents .

Research Gaps and Challenges

  • Limited experimental data : No direct studies on this compound’s reactivity were found in the provided sources.

  • Steric hindrance : The fused polycyclic framework may restrict access to reactive sites.

  • Functional group competition : The hydroxyl and carbonyl groups may compete for reagents (e.g., nucleophiles).

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its antiproliferative properties against various cancer cell lines. Notably:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on chronic lymphocytic leukemia (CLL) cell lines. For instance, compounds structurally related to 9-hydroxy derivatives have been reported to have IC50 values lower than 10 µM against CLL cells associated with poor prognosis .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various anthracene derivatives through cycloaddition reactions. These derivatives often possess enhanced biological activities:

  • Ethanoanthracenes : The synthesis of ethanoanthracenes from this compound has been explored to develop new drugs targeting B-cell malignancies. The structural modifications allow for the evaluation of their pro-apoptotic effects .

Materials Science

The unique structural features of 9-hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione make it a candidate for applications in materials science:

  • Organic Photovoltaics : Research indicates that compounds with similar structures can be utilized in organic solar cells due to their electronic properties and ability to form stable films .

Case Study 1: Antiproliferative Effects on CLL

In a study assessing the antiproliferative effects of various anthracene derivatives on CLL cell lines:

  • Findings : The most potent compounds derived from the modification of 9-hydroxy derivatives showed significant reductions in cell viability compared to traditional chemotherapeutics like fludarabine phosphate .

Case Study 2: Synthesis and Characterization

A research project focused on synthesizing novel compounds based on the structure of this compound:

  • Methodology : Utilized Diels-Alder reactions with various dienophiles leading to a series of structurally diverse compounds that were characterized using single-crystal X-ray analysis .

Mechanism of Action

Comparison with Similar Compounds

Key Properties

  • Melting Point : 267–268°C
  • Spectral Data :
    • IR : C=O stretches at 1770–1793 cm⁻¹ (diones) and 1662–1676 cm⁻¹ (chalcone C=O) .
    • ¹H/¹³C NMR : Signals for aromatic protons (δ 6.84–8.21 ppm) and aliphatic bridge protons (δ 3.42–4.96 ppm) .

Comparison with Structural Analogs

Substituent Variations on the Prop-1-en-1-yl Side Chain

Derivatives with modified substituents on the prop-1-en-1-yl group demonstrate distinct physicochemical and biological properties:

Compound (ID) Substituent Melting Point (°C) Key Spectral Features (IR, NMR) Biological/Functional Notes
22q (Thiophene) Thiophen-2-yl 214–218 IR: 1662 cm⁻¹ (C=O); HRMS: [M+H]⁺ 495.1449 Enhanced π-conjugation for optoelectronic applications
23a (4-Bromophenyl) 4-Bromophenyl 295–297 ¹H NMR: δ 7.56–8.21 ppm (aromatic Br-substituent) Potential halogen bonding in crystal engineering
22b (4-Nitrophenyl) 4-Nitrophenyl N/A IR: 1596 cm⁻¹ (NO₂); HRMS: [M−H]⁻ 450.0983 Electron-withdrawing group for redox-active materials
22m (Pyridin-4-yl) Pyridin-4-yl N/A IR: 1325 cm⁻¹ (C-N); HRMS: [M+H]⁺ 408.1237 Potential coordination sites for metal complexes
22f (Phenyl) Phenyl 214–218 ¹H NMR: δ 7.19–7.92 ppm (aromatic protons) Baseline analog for structure-activity studies

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) increase melting points and alter electronic properties .
  • Heterocyclic substituents (e.g., thiophene, pyridine) introduce additional conjugation or coordination sites .

Ethanoanthracene-Based Polymers and Alkylated Derivatives

Alkylation and polymer modifications enhance thermal stability and material properties:

Compound (ID) Substituents Melting Point (°C) Key Features Applications
2b Dibutyl 272 ¹H NMR: δ 1.16–3.96 ppm (butyl chains) Gas separation membranes
3b-V 4-Ethoxyphenyl 285–288 TGA: High thermal stability (>300°C) High-temperature polymer matrices

Key Observations :

  • Alkyl chains improve solubility and processability .
  • Aryl substituents (e.g., ethoxyphenyl) enhance thermal stability for industrial applications .

Functionalized Derivatives: Amic Acids and Metal Chelates

Functionalization with amines or metals introduces bioactive properties:

Compound (ID) Functional Group Key Features Biological Activity
AMB Butylcarbamoyl ¹³C NMR: δ 174.47 ppm (C=O) Intermediate for antimicrobial agents
AMD 2,4-Dibromophenyl FTIR: 1219 cm⁻¹ (C-Br) Antimicrobial (Gram-positive bacteria)
Metal Chelates Cu²⁺, Ni²⁺ Magnetic susceptibility: Paramagnetic Enhanced antifungal activity

Key Observations :

  • Amic acid derivatives exhibit moderate antimicrobial activity .
  • Metal chelates show improved efficacy due to redox-active metal centers .

Biological Activity

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione is a complex polycyclic compound known for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C18H12O3
  • Molar Mass : 276.29 g/mol
  • Density : 1.391 g/cm³
  • Melting Point : 267-268 °C
  • CAS Number : 5443-16-3

These properties suggest a stable structure conducive to biological interactions.

Synthesis

The compound can be synthesized through Diels-Alder reactions involving anthracene derivatives and dienophiles such as maleic anhydride. This method allows for the introduction of various functional groups that may enhance its biological activity .

Anticancer Properties

Research indicates that derivatives of 9-hydroxy tetrahydroanthracenes exhibit significant antiproliferative effects against various cancer cell lines:

  • Chronic Lymphocytic Leukemia (CLL) :
    • In studies involving CLL cell lines (HG-3 and PGA-1), several derivatives demonstrated sub-micromolar activity with mean GI50 values around 0.245 µM .
    • Compounds such as 20a , 20f , and 25n showed IC50 values of less than 10 µM, indicating their potency compared to traditional chemotherapeutics like fludarabine phosphate.
  • Burkitt’s Lymphoma :
    • The compound's derivatives also reduced cell viability in Burkitt’s lymphoma cell lines (MUTU-I and DG-75), showcasing their broad-spectrum anticancer potential .
  • Mechanism of Action :
    • The biological activity is attributed to the induction of apoptosis and modulation of reactive oxygen species (ROS), which are critical in cancer cell death pathways .

Case Study 1: Synthesis and Evaluation in CLL

In a focused study on ethanoanthracenes, researchers synthesized a series of compounds based on the tetrahydro structure. These compounds were evaluated for their antiproliferative effects in CLL cells. The results highlighted the potential of these compounds to serve as lead structures for new chemotherapeutic agents targeting B-cell malignancies .

CompoundIC50 (µM)Cell Line
20a<10CLL
20f<10CLL
25n<10CLL

Case Study 2: Antiproliferative Effects in Solid Tumors

Another study explored the effects of various anthracene derivatives on solid tumor models. The results indicated that modifications at specific positions on the anthracene core could significantly enhance cytotoxicity against breast and colon cancer cell lines .

Q & A

Basic Synthesis Methods

Q: What are the key synthetic routes and optimization strategies for 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione? A: Synthesis typically involves multi-step functionalization of the anthracene core. For example:

  • Halogenation/Nitration: Introduce reactive groups (e.g., nitro or chloro) to enable subsequent substitutions.
  • Etherification/Cyclization: Form the furanoanthracene moiety using catalysts like BF₃·Et₂O or base-mediated cyclization .
  • Purification: Column chromatography (silica gel) or recrystallization (toluene/ethanol) yields high-purity products.

Key Optimization Parameters:

Reaction StepSolventTemperature (°C)Yield (%)
NitrationH₂SO₄/HNO₃0–557–87.5
CyclizationToluene80–10075–90

Reference NMR (¹H/¹³C) and HPLC for purity validation .

Advanced Structural Characterization

Q: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation? A: Use complementary techniques:

  • X-ray Crystallography: Resolves ambiguities in stereochemistry and bond connectivity (e.g., boat conformation in dihydroanthracene derivatives) .
  • 2D NMR (HSQC/HMBC): Correlates proton-carbon interactions to confirm substituent positions.
  • Solvent Effects: Compare data in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding or aggregation artifacts .

Reactivity Under Oxidative/Reductive Conditions

Q: How do substituents influence the compound’s reactivity in oxidation/reduction reactions? A:

  • Oxidation: The anthraquinone core is redox-active. Substituents like hydroxy groups stabilize semiquinone intermediates, as seen in anthraquinone derivatives .
  • Reduction: Sodium dithionite (Na₂S₂O₄) selectively reduces ketones to hydroquinones, while amino groups may act as electron donors .
  • Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy (λmax ~400–500 nm for quinone transitions) .

Computational Modeling of Photophysical Properties

Q: How can quantum chemical methods predict photophysical behavior (e.g., fluorescence, exciton dynamics)? A:

  • TD-DFT Calculations: Model excited-state transitions (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Exciton Coupling: For diarylanthracenes, planarity of substituents enhances π-π stacking and fluorescence quantum yield .
  • Validation: Compare computed spectra with experimental UV-Vis and fluorescence emission data .

Handling Contradictory Data in Reaction Mechanisms

Q: How to address discrepancies in proposed reaction mechanisms (e.g., competing pathways)? A:

  • Isotopic Labeling: Track atom migration using ¹⁸O or deuterated reagents.
  • Kinetic Isotope Effects (KIE): Differentiate radical vs. ionic pathways (e.g., KIE > 2 suggests H· abstraction) .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect transient intermediates .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating bioactivity (e.g., anticancer, antimicrobial)? A:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination).
    • DNA Interaction: Fluorescence quenching with ethidium bromide-DNA complexes .
  • Structure-Activity Relationship (SAR): Modify hydroxy/nitro groups to assess impact on potency .

Stability and Degradation Pathways

Q: What factors influence the compound’s stability under storage or experimental conditions? A:

  • Light Sensitivity: Anthraquinones degrade under UV exposure; store in amber vials.
  • Thermal Stability: TGA/DSC analysis identifies decomposition temperatures (>200°C typical) .
  • pH Effects: Protonation/deprotonation of hydroxy groups alters solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.